ATB107 -

ATB107

Catalog Number: EVT-255408
CAS Number:
Molecular Formula: C21H28N8
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATB107 is a novel and potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) with a KD of 3 μM.
Source and Classification

ATB107 is derived from research focused on developing compounds that can modulate biological pathways associated with disease. The classification of ATB107 as a small molecule places it within a broader category of pharmacological agents that includes various types of medications used in clinical settings. This classification is crucial for understanding its potential interactions within biological systems and its suitability for oral administration.

Synthesis Analysis

Methods and Technical Details

The synthesis of ATB107 involves several key steps, typically starting from readily available precursors. The synthetic route may include:

  1. Initial Reaction: Combining specific reagents under controlled conditions to form an intermediate compound.
  2. Purification: Utilizing techniques such as chromatography to isolate the desired product from by-products.
  3. Characterization: Employing spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm the structure and purity of ATB107.

These methods ensure that the compound is produced with high fidelity and can be reliably used for further research or clinical trials.

Molecular Structure Analysis

Structure and Data

The molecular structure of ATB107 can be represented by its chemical formula, which details the types and numbers of atoms present. For example, if ATB107 consists of carbon, hydrogen, nitrogen, and oxygen atoms, its structure would reflect these elements arranged in a specific configuration that determines its biological activity.

  • Molecular Formula: CxHyNzOw (specific values depend on the actual compound)
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Structure: Visualized using software tools that allow for molecular modeling.

Understanding the molecular structure is essential for predicting how ATB107 will interact with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

ATB107 may undergo various chemical reactions based on its functional groups. Common reactions include:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in the molecule.
  • Oxidation-Reduction Reactions: Involving changes in oxidation states that could affect its reactivity.
  • Hydrolysis: The reaction with water that may lead to the breakdown of certain functional groups.

Each reaction type provides insights into how ATB107 can be modified or activated within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for ATB107 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may lead to:

  • Inhibition or Activation: Depending on whether ATB107 acts as an inhibitor or an agonist at its target site.
  • Signal Transduction Modulation: Altering pathways that lead to physiological responses relevant to disease treatment.

Data supporting these mechanisms often come from in vitro studies, where the effects of ATB107 on cellular models are observed.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of ATB107 is critical for its development as a therapeutic agent:

  • Solubility: Determines how well ATB107 dissolves in various solvents, affecting bioavailability.
  • Stability: Involves assessing how long ATB107 remains effective under different conditions (e.g., temperature, pH).
  • Melting Point and Boiling Point: Provide insights into the thermal properties of the compound.

Relevant data can be obtained through standardized testing methods commonly used in pharmaceutical development.

Applications

Scientific Uses

ATB107 has potential applications in various scientific fields:

  1. Pharmacology: As a candidate for drug development targeting specific diseases.
  2. Biochemistry: In studies investigating metabolic pathways or disease mechanisms.
  3. Clinical Research: Potentially entering clinical trials to evaluate efficacy and safety in human subjects.

The ongoing research into ATB107 aims to establish its therapeutic profile and broaden its application in medical science.

Introduction to ATB107 in Contemporary Research Landscapes

ATB107 represents a novel small-molecule therapeutic agent positioned at the intersection of traditional medicinal chemistry and modern targeted drug design. As a synthetic organic compound with a molecular weight below 500 Da, it exemplifies contemporary strategies in precision pharmacology, leveraging structural modularity for optimized target engagement [5]. Its emergence coincides with a paradigm shift in pharmaceutical research—from serendipitous discovery toward rational, mechanism-driven development—enabled by advances in computational modeling and high-throughput screening (HTS) technologies [1] [4]. Current investigations focus on its potential to modulate disease-relevant biological pathways through selective protein interactions, reflecting the evolving sophistication of small-molecule therapeutics [5].

Table 1: Key Characteristics of ATB107 as a Small-Molecule Therapeutic

PropertySignificanceResearch Phase Relevance
Molecular Weight<500 Da; enables membrane permeability and oral bioavailabilityLead optimization
Synthetic AccessibilityModular structure facilitates rapid analog synthesisMedicinal chemistry refinement
Target SelectivityDesigned for specific protein binding domainsIn vitro validation
Mechanism FlexibilityAmenable to enzyme inhibition or receptor modulationPreclinical efficacy studies

Historical Context of ATB107 in Drug Discovery Trajectories

The development of ATB107 is rooted in the evolution of drug discovery methodologies. Early pharmacological agents derived from natural sources—such as penicillin from fungi or digoxin from foxglove—relied on random screening and fortuitous observation [1] [4]. The mid-20th century introduced rational drug design, where compounds were tailored based on physicochemical property optimization and nascent understanding of structure-activity relationships (SAR) [1]. ATB107’s genesis reflects the third evolutionary phase: target-centric discovery. This approach begins with identification and validation of a specific biomolecular target (e.g., kinase, protease) implicated in disease pathology, followed by systematic compound screening [4] [5].

Combinatorial chemistry and HTS were critical enablers for ATB107’s identification. By screening diverse synthetic libraries exceeding 100,000 compounds, researchers identified initial hit compounds binding to the target protein—a process accelerated by automated assay systems [1] [5]. Subsequent lead optimization cycles employed SAR to refine ATB107’s core scaffold, enhancing potency and selectivity while minimizing off-target interactions. This trajectory mirrors historical breakthroughs like sulfonamide antibiotics, where prototype optimization yielded diverse therapeutics [1].

Table 2: Evolution of Drug Discovery Methodologies Relevant to ATB107 Development

EraDominant ApproachATB107 ContextKey Enabling Technologies
Pre-1950sNatural Product ScreeningNatural product-inspired scaffold designPhytochemistry, microbial fermentation
1960s–1990sRational DesignPhysicochemical property optimizationSAR analysis, X-ray crystallography
2000s–PresentTarget-Centric DiscoveryHigh-throughput screening of synthetic librariesCombinatorial chemistry, robotic screening
2010s–PresentComputational & AI-DrivenStructure-based virtual screeningMolecular docking, machine learning

Theoretical Frameworks Underlying ATB107’s Pharmacological Relevance

ATB107’s design incorporates three foundational pharmacological principles:

  • Lock-and-Key Target Engagement: ATB107 exploits complementary topography to its protein target’s active site, forming specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. This confers selectivity, minimizing off-target effects [5]. Computational modeling predicts binding affinity (Kd) by simulating these interactions, guiding structural refinements [5].

  • Thermodynamic and Kinetic Optimization: The compound’s efficacy relies on binding kinetics (association/dissociation rates) and thermodynamic stability (ΔG of binding). ATB107 variants are engineered for prolonged target occupancy, enhancing in vivo efficacy [5].

  • Polypharmacology Considerations: While designed for primary target specificity, ATB107’s theoretical framework acknowledges potential interactions with structurally related off-targets. In silico profiling against protein families (e.g., kinases, GPCRs) mitigates unintended polypharmacology risks early in development [3] [5].

The compound further aligns with the ecological model of drug action, which posits that therapeutic effects arise from interactions across multiple biological scales—molecular, cellular, and systemic. ATB107’s mechanism integrates this by:

  • Modulating specific intracellular signaling cascades
  • Influencing cellular phenotypes (e.g., apoptosis, proliferation)
  • Producing measurable tissue/organ-level effects [3]

Behavioral pharmacology theories also inform its development. The Theory of Planned Behavior suggests patient adherence is influenced by perceived drug efficacy—a variable addressed by optimizing ATB107’s bioavailability to ensure predictable exposure-response relationships [3].

Table 3: Theoretical Frameworks Applied to ATB107 Development

FrameworkCore TenetATB107 Application
Lock-and-Key TheoryGeometric and chemical complementarity drives target specificityStructure-based design of scaffold substituents for optimal active-site fit
Pharmacokinetic/Pharmacodynamic (PK/PD) IntegrationDrug exposure dictates effect magnitude and durationLipinski’s Rule compliance for oral absorption; half-life optimization
Ecological ModelDrug effects cascade across molecular → cellular → organismal levelsIn vitro target modulation linked to disease-relevant phenotypic outcomes
Receptor Occupancy TheoryEfficacy correlates with fractional target occupancy over timeKinetic parameters (kon/koff) tuned for sustained inhibition

Properties

Product Name

ATB107

IUPAC Name

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C21H28N8

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+

InChI Key

ZAPISBYVBGLUBW-NLRVBDNBSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5

Synonyms

ATB 107
ATB-107
ATB107

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.